
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Descripción general
Descripción
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is a compound that has gained significant attention in scientific research. This compound is a hydrazone derivative that has been synthesized for various purposes.
Mecanismo De Acción
The mechanism of action of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the synthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the death of these microorganisms.
Biochemical and Physiological Effects
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to their death. It has also been shown to cause changes in the cell membrane of microorganisms, leading to their lysis. Additionally, Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide in lab experiments is its high yield in synthesis. Additionally, this compound has been shown to be effective against various microorganisms, making it a versatile tool in scientific research. However, one limitation of using Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is its potential toxicity. This compound should be handled with care, and proper safety precautions should be taken when working with it.
Direcciones Futuras
For research include the development of new derivatives of this compound and the exploration of its potential applications in the treatment of viral infections.
Aplicaciones Científicas De Investigación
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been widely used in scientific research. This compound has been shown to possess antibacterial, antifungal, and antiviral properties. It has been used to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to be effective against fungal strains such as Candida albicans. Additionally, Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been used in the treatment of viral infections, including influenza A virus.
Propiedades
IUPAC Name |
2-(2-methylpropylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-8(2)5-12-7-10(16)14-13-6-9-3-4-11(19-9)15(17)18/h3-4,6,8,12H,5,7H2,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGFKJVBKWYHH-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNCC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186856 | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
CAS RN |
33207-44-2 | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033207442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




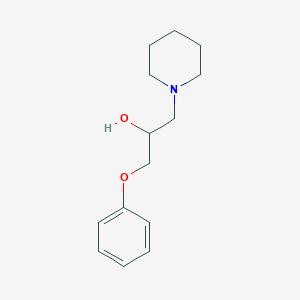
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)
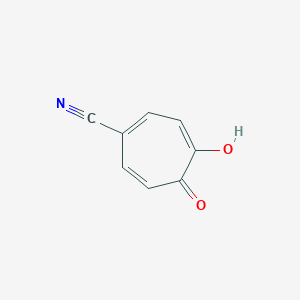

![Phosphine oxide, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3051290.png)
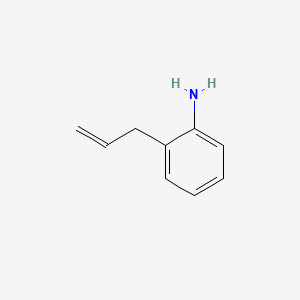
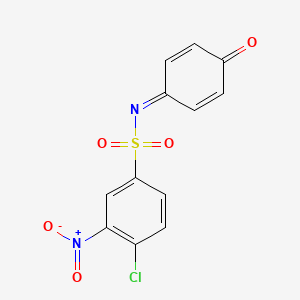
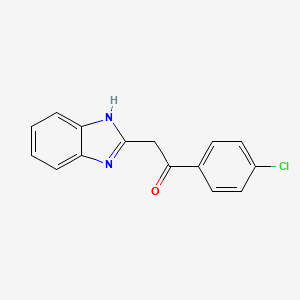

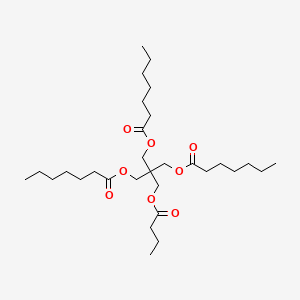

![N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3051301.png)
![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)